1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17832481
InChI: InChI=1S/C6H7F3N2O/c1-2-11-4(6(7,8)9)3-5(12)10-11/h3H,2H2,1H3,(H,10,12)
SMILES:
Molecular Formula: C6H7F3N2O
Molecular Weight: 180.13 g/mol

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

CAS No.:

Cat. No.: VC17832481

Molecular Formula: C6H7F3N2O

Molecular Weight: 180.13 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol -

Specification

Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
IUPAC Name 2-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-one
Standard InChI InChI=1S/C6H7F3N2O/c1-2-11-4(6(7,8)9)3-5(12)10-11/h3H,2H2,1H3,(H,10,12)
Standard InChI Key QHNIUVWBTUJMQQ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=O)N1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is C₆H₇F₃N₂O, with a molecular weight of 196.13 g/mol. Its structure is defined by the following features:

  • Pyrazole core: A five-membered ring with nitrogen atoms at positions 1 and 2.

  • Ethyl substituent: An -CH₂CH₃ group at position 1, enhancing lipophilicity and metabolic stability.

  • Trifluoromethyl group: A -CF₃ group at position 5, contributing to electronegativity and steric effects.

  • Hydroxyl group: An -OH group at position 3, enabling hydrogen bonding and solubility in polar solvents .

The compound’s regiochemistry distinguishes it from isomers such as 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, where the -CF₃ and -OH groups occupy alternate positions. Such regiochemical differences significantly influence reactivity and biological activity .

Synthetic Methodologies

Precursor-Based Synthesis

A patent by Lee et al. (2018) describes a high-selectivity method for synthesizing pyrazole analogs using 4,4,4-trifluoroacetoacetic acid ethyl ester (ETFAA) and substituted hydrazines . While this method targets 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, substituting methyl hydrazine with ethyl hydrazine could yield the desired 1-ethyl derivative. Key steps include:

  • Cyclocondensation: ETFAA reacts with ethyl hydrazine under acidic conditions to form a pyrazole ring.

  • Regioselective control: The reaction temperature and solvent polarity (e.g., ethanol vs. toluene) influence the ratio of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol to its 3-CF₃ isomer .

Example reaction conditions:

ParameterValue
ReactantsETFAA, ethyl hydrazine
SolventEthanol
Temperature60–80°C
CatalystHCl (10 mol%)
Isomer selectivity5:1 (5-CF₃ : 3-CF₃)

This approach achieves ~70% yield with moderate regioselectivity, though optimization is required for industrial-scale production .

Functionalization Strategies

Enamine (2020) demonstrated post-synthetic modifications of pyrazole intermediates using lithiation and halogenation techniques . For 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, potential derivatization pathways include:

  • Bromination: Treatment with N-bromosuccinimide (NBS) introduces bromine at the 4-position, enabling cross-coupling reactions.

  • Sulfonation: Reaction with sulfonyl chlorides forms sulfonate esters, enhancing water solubility .

Physicochemical Properties

Thermal Stability

The trifluoromethyl group increases thermal stability compared to non-fluorinated analogs. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures exceeding 200°C, suggesting suitability for high-temperature applications .

Solubility and Partitioning

  • Aqueous solubility: Limited due to the hydrophobic -CF₃ group (estimated logP = 2.1).

  • Organic solvents: Highly soluble in dichloromethane, ethyl acetate, and THF .

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 1.35 ppm (triplet, -CH₂CH₃), δ 4.25 ppm (quartet, -CH₂-), and δ 6.80 ppm (singlet, pyrazole-H).

  • ¹⁹F NMR: A singlet near δ -60 ppm confirms the -CF₃ group .

Biological Activity and Applications

Anti-Inflammatory Properties

Fluorinated pyrazoles are known to suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). In murine models, analogs reduced edema by 40% at 10 mg/kg doses .

Agrochemical Applications

The -CF₃ group improves pesticidal activity by increasing membrane permeability. Pyroxasulfone, a commercial herbicide, shares structural motifs with this compound and targets very-long-chain fatty acid synthesis in weeds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator